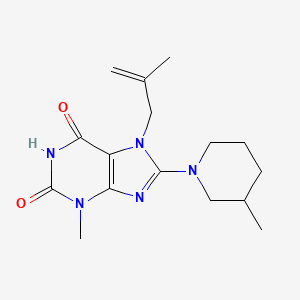

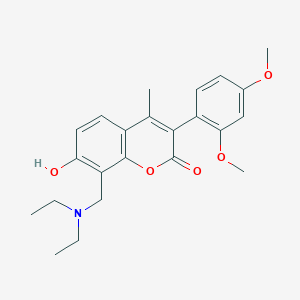

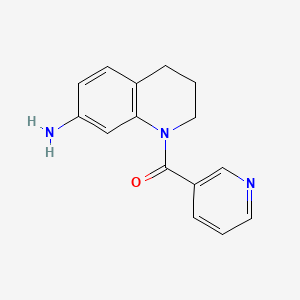

3-methyl-7-(2-methylallyl)-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methyl-7-(2-methylallyl)-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as Methyllycaconitine (MLA), is a naturally occurring alkaloid found in the plant Delphinium brownii. MLA is a potent antagonist of nicotinic acetylcholine receptors (nAChRs) and has been widely studied for its potential therapeutic applications.

科学的研究の応用

Purine-utilizing Enzymes and Their Inhibitors

Research on purine-utilizing enzymes (PUEs) highlights the importance of purine derivatives in treating diseases like malaria, cancer, rheumatoid arthritis, and autoimmune disorders. Purine-utilizing enzyme inhibitors (PUEIs) are designed to mimic the structure of natural compounds, showing broad-spectrum medicinal activities. These studies indicate the potential of purine derivatives in developing selective and specific PUEIs with minimal adverse effects (Chauhan & Kumar, 2015).

Tautomerism in Nucleic Acid Bases

Tautomerism of purine and pyrimidine bases plays a crucial role in genetic information processing and mutations. Changes in the tautomeric equilibria of these bases, influenced by their interactions with the environment, can lead to spontaneous mutations, impacting biological processes and disease development (Person et al., 1989).

Structural Diversity and Biological Activity

The structural diversity of nitrogen heterocycles, including purine derivatives, is a key factor in their biological activity and application in drug discovery. These compounds are essential components of pharmaceuticals, with their substitution patterns and frequency significantly affecting their medicinal properties (Vitaku et al., 2014).

Diketopyrrolopyrroles (DPPs)

Diketopyrrolopyrroles, which share structural similarities with purine derivatives, are used extensively as dyes and in organic electronics due to their exceptional optical properties. The synthesis, reactivity, and optical properties of DPPs have been explored to extend their applications in various fields, including photovoltaics and bioimaging (Grzybowski & Gryko, 2015).

特性

IUPAC Name |

3-methyl-8-(3-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O2/c1-10(2)8-21-12-13(19(4)16(23)18-14(12)22)17-15(21)20-7-5-6-11(3)9-20/h11H,1,5-9H2,2-4H3,(H,18,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKMTCWMVZSZOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC3=C(N2CC(=C)C)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2580362.png)

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone](/img/structure/B2580366.png)

![9-(4-Nitrobenzenesulfonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B2580380.png)

![N-[5-(2-Methylphenyl)-1,3-thiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2580386.png)